Product packaging for 3-(2-Aminoethyl)benzamide(Cat. No.:CAS No. 1118786-88-1)

3-(2-Aminoethyl)benzamide

Cat. No.: B1519282
CAS No.: 1118786-88-1
M. Wt: 164.2 g/mol
InChI Key: VZPSNHWLRRNYHA-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Pharmaceutical Research and Development

The benzamide scaffold is of profound importance in pharmaceutical research due to its presence in numerous compounds with diverse and significant pharmacological properties. ontosight.ai The versatility of the benzamide core allows for extensive structural modifications, where different substituents can be introduced onto the benzene (B151609) ring or the amide nitrogen. mdpi.comontosight.ai These modifications can significantly influence the compound's interaction with biological targets like enzymes or receptors, thereby fine-tuning its therapeutic potential. ontosight.aiontosight.ai

Benzamide derivatives have been investigated for a vast range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, anticonvulsant, and antipsychotic effects. ontosight.aimdpi.comvalpo.edu This broad spectrum of activity has cemented the benzamide framework as a "privileged scaffold" in drug discovery, meaning it is a molecular structure that is capable of binding to multiple biological targets. The stability and relative ease of synthesis from commercially available materials further enhance the attractiveness of benzamide derivatives as candidates for drug development. mdpi.com Researchers utilize techniques like molecular docking to understand the binding affinities of these derivatives to their targets, aiding in the rational design of new and more effective drugs.

Overview of Structurally Related Benzamides with Established Biological Activities

The therapeutic value of the benzamide scaffold is exemplified by numerous compounds that have either reached the market or are in advanced stages of research. The specific arrangement and nature of functional groups on the benzamide structure are critical in determining their biological function. ontosight.ai For instance, some substituted benzamides are known to act as antagonists at dopamine (B1211576) receptors, a key mechanism for psychiatric treatments, while others can modulate serotonin (B10506) receptors, impacting processes like mood and appetite. ontosight.ai

Several studies have highlighted the diverse applications of these compounds. Depending on their specific chemical structure, benzamides have demonstrated potential in treating a variety of diseases. ontosight.ai For example, research has been conducted on their use as anticonvulsants, antipsychotics, and anticancer agents. ontosight.ai Furthermore, novel benzamide derivatives have been synthesized and evaluated for activities such as antifungal, insecticidal, and antibacterial properties. jst.go.jpacs.org Some derivatives have even been explored as potential treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

Below is a table summarizing a selection of structurally related benzamides and their established biological activities:

Compound NameBiological Activity/TargetTherapeutic Area
Amisulpride Dopamine D2/D3 receptor antagonistAntipsychotic valpo.edu
Sulpiride Dopamine D2 receptor antagonistAntipsychotic valpo.edu
Remoxipride Dopamine D2 receptor antagonistAntipsychotic valpo.edu
N-(2-aminoethyl)benzamide Reversible inhibitor of monoamine oxidase B (MAO-B)Neurology (potential) smolecule.com
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) Inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1)Alzheimer's Disease (potential) mdpi.com
Salicylanilides Inhibitors of interleukin-12p40 production, antiproliferativeInflammatory Diseases, Cancer (potential) acs.org
Benodanil Fungicide (inhibits succinate (B1194679) dehydrogenase)Agrochemical jst.go.jp

Rationale for Investigating 3-(2-Aminoethyl)benzamide and its Analogues

The investigation into this compound and its analogues is driven by the proven success of the broader benzamide class and the specific biological activities observed in structurally similar molecules. The rationale stems from several key areas of research.

Firstly, a phenotypic screen for antiparasitic activity identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for medicinal chemistry efforts against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.gov Subsequent optimization of this scaffold led to the discovery of highly potent inhibitors, demonstrating that this structural class has significant potential for treating infectious diseases. nih.gov Given its structural similarity, this compound represents a logical candidate for similar investigations.

Secondly, the structural isomer, N-(2-aminoethyl)benzamide, has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters. smolecule.com This activity makes such compounds relevant for research into potential treatments for neurodegenerative conditions like Parkinson's disease. smolecule.com Exploring the 3-substituted analogue, this compound, is a rational step in structure-activity relationship (SAR) studies to understand how the substitution pattern on the benzene ring affects inhibitory potency and selectivity.

Finally, research into tris(2-aminoethyl)amine-based amide receptors, which incorporate benzamide moieties, has shown their utility in anion binding studies. researchgate.net This highlights a different application for such structures in the field of supramolecular chemistry and sensor development. The specific positioning of functional groups is critical in these applications, providing a rationale for synthesizing and studying positional isomers like this compound to explore their coordination and binding properties. researchgate.net The compound itself is commercially available, facilitating its use in these diverse research endeavors. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B1519282 3-(2-Aminoethyl)benzamide CAS No. 1118786-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminoethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4-5,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPSNHWLRRNYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653870
Record name 3-(2-Aminoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118786-88-1
Record name 3-(2-Aminoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)benzamide
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Synthetic Methodologies and Chemical Transformations

Strategies for the Core Benzamide (B126) Moiety Formation

The formation of the benzamide core is a critical step, achievable through several reliable synthetic routes. The choice of method often depends on the complexity of the substrate, desired yield, and reaction conditions.

The most prevalent method for creating an amide bond is the condensation reaction between a carboxylic acid and an amine. This process typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Common strategies involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, acid anhydride, or an active ester.

Alternatively, a wide array of coupling reagents has been developed to mediate this transformation in a one-pot procedure. These reagents react with the carboxylic acid to form a highly reactive intermediate that is subsequently attacked by the amine. This approach is central to medicinal chemistry for generating compound libraries efficiently.

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Mechanism of Action Advantages Disadvantages
Carbodiimides DCC, DIC, EDC Forms a reactive O-acylisourea intermediate. High yields, widely applicable. Can cause racemization; byproduct removal can be difficult (e.g., DCU).
Phosphonium Salts BOP, PyBOP Forms an active ester intermediate. High reactivity, low racemization. Reagents can be expensive; byproducts.
Uronium/Aminium Salts HBTU, HATU Forms an active ester, often with HOBt or HOAt. Very efficient, fast reactions, low racemization. Cost; potential side reaction with the amine.

| Chloroformates | Isobutyl chloroformate | Forms a mixed carbonic anhydride. | Inexpensive reagents, clean byproducts (CO2, alcohol). | Can be sensitive to moisture. |

Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to suppress side reactions and minimize the loss of stereochemical integrity.

Reductive alkylation, more commonly known as reductive amination, provides an alternative pathway to form C-N bonds, which can be a key step in synthesizing precursors to the final benzamide. This two-step process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, which is then reduced to an amine.

While this method is primarily used for amine synthesis, it can be adapted. A less common but powerful approach is the direct reductive amination of carboxylic acids. This method uses the carboxylic acid as the electrophile, reacting with an amine in the presence of a suitable reducing agent. This strategy avoids the need to first reduce the acid to an aldehyde. Hydrosilanes, in the presence of catalysts, have proven effective for this transformation, involving a silane-mediated amidation followed by the reduction of the resulting amide.

Common reducing agents for traditional reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter being particularly mild and selective.

Synthesis of 3-(2-Aminoethyl)benzamide and its Direct Precursors

A direct and plausible synthetic route to this compound involves a multi-step sequence starting from a suitably substituted benzene (B151609) derivative. A common strategy in medicinal chemistry is the reduction of a nitro group to an amine, as nitro groups are stable in many reaction conditions and their reduction is typically high-yielding.

A likely synthetic pathway would begin with 3-(2-nitroethyl)benzoic acid.

Amide Formation : The carboxylic acid group of 3-(2-nitroethyl)benzoic acid is converted into a benzamide. This can be achieved using the amide bond formation techniques described previously (Section 2.1.1), such as activation to an acyl chloride followed by reaction with ammonia (B1221849), or by using a coupling reagent like EDC with an ammonia source.

Nitro Group Reduction : The nitro group on the side chain is then reduced to the primary amine. This transformation is commonly accomplished using catalytic hydrogenation (e.g., H₂ gas with a Palladium, Platinum, or Nickel catalyst) or chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media or iron (Fe) in acetic acid. This final step yields the target compound, this compound.

The precursor, 3-(2-nitroethyl)benzoic acid, can itself be synthesized from simpler starting materials such as 3-methylbenzoic acid through a series of reactions to build the nitroethyl side chain.

Derivatization Strategies for Structural Modification and Analogue Generation

To explore structure-activity relationships or modify the compound's properties, various derivatization strategies can be employed. These modifications can be targeted at the aminoethyl side chain or the aromatic ring.

Functional Group Interconversion (FGI) is a key strategy for creating analogues. The primary amine of the aminoethyl group is a versatile handle for numerous transformations.

N-Alkylation and N-Acylation : The primary amine can be readily alkylated using alkyl halides or through reductive amination with aldehydes or ketones to yield secondary or tertiary amines. Acylation with acyl chlorides or carboxylic acids (using coupling methods) produces N-acyl derivatives.

Conversion to Other Functional Groups : The amine can be converted into other functional groups, though this may require harsh conditions. For example, diazotization followed by substitution could introduce hydroxyl or halide functionalities. A more controlled method involves converting the amine to an azide, which can then be reduced or participate in cycloaddition reactions.

Side chain elongation can be achieved through multi-step sequences. For instance, the primary amine could be converted to a good leaving group, followed by displacement with a nucleophile like cyanide. Hydrolysis and reduction of the nitrile would then yield a homologated amine, effectively elongating the side chain by one carbon atom (a process related to the Arndt-Eistert synthesis for carboxylic acids).

Modifications to the aromatic ring are typically achieved through electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the benzamide group and the aminoethyl side chain.

Directing Effects : The benzamide group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. The aminoethyl side chain, if the amine is unprotected, is activating and ortho-, para-directing. To control the reaction, the primary amine is usually protected (e.g., as an amide or carbamate), which transforms it into a deactivating, ortho-, para-directing group.

Regioselective Reactions : With a protected aminoethyl group, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be directed to the positions ortho and para to the side chain (positions 2, 4, and 6) and meta to the benzamide group (positions 5). The interplay of these directing effects will determine the final product distribution. For instance, nitration or halogenation would likely occur at the positions most activated and least sterically hindered.

Derivatization of the aminoethyl moiety itself primarily involves reactions at the primary amine, as discussed above. The two nitrogen atoms (amide and primary amine) offer distinct reactivity, allowing for selective modifications under controlled conditions. For example, the primary amine is significantly more nucleophilic than the amide nitrogen, enabling selective alkylation or acylation at the side chain.

Table 2: Potential Derivatization Reactions for this compound

Reaction Type Target Site Reagents and Conditions Resulting Structure
N-Acetylation Primary Amine Acetic anhydride, base (e.g., triethylamine) N-acetylated side chain amine
N-Alkylation Primary Amine Alkyl halide (e.g., CH₃I), base Secondary or tertiary side chain amine
Reductive Amination Primary Amine Aldehyde/Ketone, NaBH(OAc)₃ N-alkylated side chain amine
Aromatic Nitration Benzene Ring HNO₃, H₂SO₄ (with protected amine) Nitro group on the aromatic ring

| Aromatic Halogenation | Benzene Ring | Br₂, FeBr₃ (with protected amine) | Bromo group on the aromatic ring |

Formation of Complex Heterocyclic Systems via Benzamide Intermediates

The molecular structure of this compound incorporates a β-phenylethylamine scaffold, a key precursor for the synthesis of various fused heterocyclic systems, particularly isoquinoline (B145761) derivatives. Two prominent intramolecular cyclization reactions, the Bischler-Napieralski and Pictet-Spengler reactions, are classical methods for constructing such ring systems. wikipedia.orgwikipedia.org These reactions leverage the inherent reactivity of the β-arylethylamine moiety to achieve ring closure through electrophilic aromatic substitution.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. organic-chemistry.org For the substrate this compound, the primary amino group would first need to be acylated to form an N-acyl derivative. This derivative, when treated with a dehydrating agent under acidic conditions, undergoes intramolecular cyclization. nrochemistry.com

The reaction proceeds via an electrophilic attack on the electron-rich benzene ring. The benzamide group at the meta position is deactivating, which means the cyclization will preferentially occur at the position para to the ethylamine (B1201723) substituent (C-4) or ortho (C-2), with the para position being generally favored. jk-sci.com The process typically involves the formation of a nitrilium ion intermediate, which is the key electrophilic species that attacks the aromatic ring. wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinolines can be subsequently dehydrogenated to furnish the fully aromatic isoquinoline core. nrochemistry.com

Table 1: Overview of Bischler-Napieralski Reaction Conditions

ParameterDescription
Substrate N-Acyl derivative of this compound
Reagents Dehydrating/Condensing agents such as Phosphorus oxychloride (POCl₃), Phosphorus pentoxide (P₂O₅), Polyphosphoric acid (PPA). organic-chemistry.orgnrochemistry.com
Solvent Typically a non-polar solvent like Toluene or Xylene; can also be run neat with the reagent.
Temperature Varies from room temperature to reflux (100 °C or higher), depending on the reactivity of the substrate and the reagent used. wikipedia.orgslideshare.net
Product Substituted 3,4-dihydroisoquinoline

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a pathway to tetrahydroisoquinoline derivatives through the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed ring closure. wikipedia.org In this case, the primary amine of this compound can react directly with a carbonyl compound to form a Schiff base or an iminium ion under acidic conditions. jk-sci.com

This highly electrophilic iminium ion then undergoes an intramolecular electrophilic aromatic substitution with the benzene ring. wikipedia.org Similar to the Bischler-Napieralski reaction, the substitution pattern on the aromatic ring influences the regioselectivity of the cyclization. The reaction is known for its high efficiency, especially with electron-rich aromatic rings, and can often proceed under mild, even physiological, conditions. jk-sci.com This transformation is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds. nih.gov

Table 2: Key Aspects of the Pictet-Spengler Reaction

ParameterDescription
Substrate This compound
Reagents An aldehyde or ketone (e.g., formaldehyde, acetaldehyde). An acid catalyst, either protic (e.g., HCl, H₂SO₄) or Lewis acid (e.g., BF₃·OEt₂). jk-sci.com
Mechanism Formation of an iminium ion followed by intramolecular electrophilic aromatic substitution (6-endo-trig cyclization). nrochemistry.com
Product Substituted tetrahydroisoquinoline

Molecular Mechanisms of Action and Biological Target Interactions

Computational Chemistry Approaches

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This modeling helps in understanding the binding mode and affinity of the ligand.

For benzamide-containing compounds, docking studies have been instrumental in exploring their interactions with various biological targets. For instance, studies on benzamide (B126) derivatives have revealed key interactions within the binding sites of enzymes and receptors. nih.govnih.gov These interactions often involve:

Hydrogen Bonding: The amide group (-CONH₂) and the aminoethyl side chain (-CH₂CH₂NH₂) of a compound like 3-(2-aminoethyl)benzamide are prime candidates for forming hydrogen bonds with amino acid residues (e.g., asparagine, glutamine, serine) in a receptor's active site. nih.gov

Hydrophobic Interactions: The benzene (B151609) ring of the benzamide core can engage in hydrophobic interactions with nonpolar residues of the target protein, contributing to binding stability.

Electrostatic Interactions: The charged amino group can form salt bridges or other electrostatic interactions with acidic residues like aspartate or glutamate.

In a study on a related thiazolidine (B150603) derivative, (5E)-3-(2- aminoethyl)-5-(2- thienylmethylene)-1, 3-thiazolidine-2, 4-dione, molecular docking was used to investigate its potential as an inhibitor of HIV-1 Reverse Transcriptase (RT). nih.gov The analysis identified that the derivative showed a high number of interactions with the active site residues and a minimum energy score, suggesting it could be a promising inhibitor. nih.gov Similarly, novel benzamide-type derivatives have been developed as binders for the cereblon (CRBN) E3 ligase, where computational modeling confirmed their ability to replicate the interactions of natural ligands. nih.govnih.gov

Table 1: Potential Molecular Interactions for Benzamide Scaffolds

Interaction TypePotential Interacting Group on LigandTypical Interacting Residue on ReceptorSignificance
Hydrogen Bond DonorAmide N-H, Amino N-HAsp, Glu, Ser, Thr, Asn, GlnDirectional interaction crucial for specificity and affinity.
Hydrogen Bond AcceptorCarbonyl Oxygen (C=O)Ser, Thr, Asn, Gln, Arg, LysContributes to stabilizing the ligand in the binding pocket.
HydrophobicBenzene RingAla, Val, Leu, Ile, Phe, TrpDrives binding by displacing water molecules.
Electrostatic (Ionic)Amino Group (-NH₃⁺ at physiological pH)Asp, GluStrong, long-range interaction that guides ligand orientation.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how changes in molecular properties (descriptors) affect activity, QSAR models can predict the potency of new, unsynthesized molecules. wikigenes.org

For a series of benzamide derivatives, a QSAR study would typically involve:

Data Set: A collection of benzamide analogs with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Calculation of various physicochemical, electronic, and structural properties for each molecule. These can include LogP (lipophilicity), molecular weight, molar refractivity, topological indices, and quantum chemical parameters. researchgate.netchalcogen.ro

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a mathematical equation that correlates the descriptors with the observed activity. derpharmachemica.com

Validation: Testing the predictive power of the model using internal (cross-validation) and external validation sets.

While no specific QSAR studies for this compound were found, research on related structures highlights the importance of certain features. For example, in a structure-activity relationship (SAR) study of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs, it was found that the position of substituents on the phenyl ring significantly influenced their functional activities as potential ERK1/2 inhibitors. nih.govnih.gov Such findings are foundational for building robust QSAR models, which could quantify the impact of electronic and steric properties on inhibitory activity.

Table 2: Common Descriptors Used in QSAR Studies of Aromatic Amides

Descriptor ClassExample DescriptorInformation Provided
ElectronicHOMO/LUMO energies, Dipole MomentDescribes the molecule's reactivity and polarity.
StericMolar Refractivity (MR), Molecular VolumeRelates to the size and shape of the molecule and its fit in a binding site.
HydrophobicLogP, Hydrophobic Surface AreaIndicates the molecule's partitioning between aqueous and lipid environments.
TopologicalConnectivity Indices (e.g., Chi indices)Quantifies molecular branching and shape in a 2D representation. derpharmachemica.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov By simulating the movements and interactions of all atoms in the system, MD can reveal information about the stability of the binding pose, the role of solvent molecules, and conformational changes in the protein or ligand upon binding. rsc.org

For a compound like this compound bound to a target protein, an MD simulation could:

Assess Binding Stability: Confirm if the binding pose predicted by molecular docking is stable over a simulation period of nanoseconds to microseconds.

Characterize Conformational Flexibility: Analyze the flexibility of the aminoethyl side chain and how its conformations affect interactions within the binding pocket.

Calculate Binding Free Energy: Use advanced methods like MM/PBSA or free energy perturbation to provide a more accurate estimate of the binding affinity.

Identify Key Water Molecules: Reveal the role of specific water molecules in mediating the interaction between the ligand and the receptor.

Studies on related systems, such as mercapto-benzamide inhibitors of the HIV NCp7 protein, have used MD simulations to support a proposed mechanism of action. rsc.org These simulations can elucidate complex processes like prodrug activation and the subsequent interaction with the target protein, providing a dynamic picture that static models cannot capture. rsc.org

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophores and Key Structural Motifs

A pharmacophore defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For derivatives related to the 3-(2-Aminoethyl)benzamide scaffold, several key structural motifs are consistently identified as crucial for target engagement.

The benzamide (B126) moiety itself is a significant pharmacophore, known to participate in various biological interactions. nih.gov The aromatic ring can engage in π-π stacking, van der Waals forces, and hydrogen bonding, which are critical for binding to target proteins. mdpi.com The amide group is also vital, as it can form hydrogen bonds with target enzymes, contributing to the stability of the drug-receptor complex. mdpi.comnih.gov

The aminoethyl side chain is another key motif. The terminal amino group, typically protonated at physiological pH, can form important ionic interactions or hydrogen bonds within a binding site. The length and flexibility of the ethyl linker are often optimal for positioning this amino group correctly for effective target engagement. In studies of related structures, this side-chain is crucial for activity. researchgate.net

Impact of Substituent Modifications on Biological Activity and Selectivity

Systematic modification of the this compound scaffold has demonstrated that the nature and position of substituents profoundly affect biological activity and selectivity.

Modifications on the Benzamide Ring: In studies of related benzamide derivatives as potential SARS-CoV-2 protease inhibitors, substituents on the phenyl ring were found to be well-tolerated and could enhance activity depending on their steric and electronic properties. nih.gov

Halogen Substituents: The activity of fluoro- and bromo-substituted compounds was found to be similar, while chloro-substitution slightly improved inhibition, and iodo-substitution reduced it. nih.gov This suggests a delicate balance between the substituent's size and its electron-withdrawing properties is necessary for optimal activity. nih.gov For instance, the unfavorable size of bromine appears to be offset by its weaker electron-withdrawing nature compared to chlorine. nih.gov

Alkyl and Substituted Alkyl Groups: A comparison between a methyl group and a trifluoromethyl group, which are similar in size but have opposing electronic effects, highlighted the importance of these properties. The moderate electron-donating (+I) effect of the methyl group was beneficial, whereas the strong electron-withdrawing (-I) effect of the trifluoromethyl group led to a loss of binding affinity. nih.gov

Bioisosteric Replacement: The benzamide group is critical for affinity. Replacing the phenyl ring with aliphatic groups resulted in inactive compounds. nih.gov However, a bioisosteric replacement of the benzene (B151609) ring with a thiophene (B33073) ring was tolerated, causing only a minor decrease in inhibition, indicating that this is a viable modification strategy. nih.gov

Modifications on the Aminoethyl Side Chain: Further derivatization of the terminal amino group generally has a negative impact on binding affinity. The addition of dimethylamino, sulfonamide, or carbamate (B1207046) groups to the nitrogen atom resulted in reduced activity in SARS-CoV-2 inhibitor studies. nih.gov

The table below summarizes the impact of various substituents on the inhibitory capacity of benzamide derivatives against SARS-CoV-2 protease.

Compound ModificationSubstituentPositionEffect on Activity (IC50)
Ring Substituent Methyl (vs. Trifluoromethyl)orthoMore active (2.3 µM vs. less active) nih.gov
Ring Substituent Chlorine (vs. H, F, Br, I)orthoMost improved inhibition nih.gov
Ring Substituent Iodine (vs. H, F, Br, Cl)orthoReduced affinity nih.gov
Ring Replacement Thiophene (vs. Benzene)-Minor decrease in inhibition nih.gov
Ring Replacement Aliphatic groups (vs. Benzene)-Inactive nih.gov
Amino Group Derivatization DimethylaminoR⁵Reduced activity nih.gov
Amino Group Derivatization SulfonamideR⁵Reduced activity nih.gov

Stereochemical Influences on Target Engagement and Efficacy

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For derivatives of this compound where a chiral center is introduced, the specific spatial arrangement of atoms can be the difference between a potent drug and an inactive compound.

In studies of benzamide-based SARS-CoV-2 inhibitors, introducing a methyl group to the carbon adjacent to the terminal amino group creates a chiral center. It was found that the (R)-configuration at this chiral center is crucial for binding affinity. nih.gov The corresponding (S)-enantiomer was significantly less active, demonstrating a clear stereochemical preference by the target enzyme. nih.gov This indicates that the binding pocket is highly specific and that only one enantiomer can achieve the optimal orientation for effective interaction.

Optimization Strategies for Enhanced Potency and Desired Pharmacological Profiles

Based on SAR findings, several optimization strategies can be employed to enhance the potency and selectivity of compounds based on the this compound scaffold.

Strategic Substitution: The introduction of small, electronically favorable substituents on the benzamide ring is a key strategy. For example, adding a methyl or chloro group at the ortho-position of the benzamide ring has been shown to be beneficial for certain targets. nih.gov

Stereochemical Control: For chiral derivatives, synthesizing the pure, more active enantiomer is a critical optimization step. As demonstrated, the (R)-configuration can be essential for activity, making asymmetric synthesis a valuable tool in the development process. nih.gov

Bioisosteric Replacement: When the core phenyl ring needs modification to improve properties like solubility or metabolism without losing activity, bioisosteric replacement with heterocyclic rings like thiophene can be an effective approach. nih.gov

Positional Isomerism: As seen in related, more complex structures, altering the position of a substituent on an associated phenyl ring (e.g., moving an ethoxy group from the 4- to the 2-position) can significantly enhance biological activity and selectivity. researchgate.netnih.gov This underscores the importance of exploring the entire chemical space around the core scaffold.

By integrating these strategies, medicinal chemists can rationally design and synthesize new analogues of this compound with improved potency, better selectivity, and more desirable pharmacological profiles for various therapeutic applications.

Pharmacological Profiles and Therapeutic Potential

In Vitro Efficacy Assessments of 3-(2-Aminoethyl)benzamide and Its Derivatives

The pharmacological profile of this compound and its related derivatives has been a subject of scientific investigation, revealing a broad spectrum of biological activities. These compounds have been assessed in various in vitro models to determine their therapeutic potential across several key areas of disease treatment.

Antimicrobial Spectrum and Potency (Antibacterial, Antifungal, Antiviral)

While the broader class of benzamides includes compounds with antibiotic properties, specific data on the antibacterial and antifungal spectrum of this compound is not extensively detailed in current research. nih.gov However, studies have been conducted on structurally related molecules, demonstrating potential in antiviral applications. For instance, a synthesized imide derivative, 5-amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dione, showed inhibitory effects against herpes simplex virus type 1 (HSV-1) and vaccinia virus (VV). nih.gov At a concentration of 4 micrograms/ml, this compound inhibited VV replication by approximately one order of magnitude and HSV-1 replication by about three orders of magnitude. nih.gov The antiviral action was found to be reversible upon removal of the drug from the cell culture medium. nih.gov

Anticancer Activity in Defined Cell Lines

Benzamide (B126) derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and modulatory effects in a variety of cancer cell lines. Research has shown that certain derivatives can inhibit tumor growth and reduce cell viability in breast cancer cell lines.

One novel benzamide derivative, VKNG-2, was found to overcome multidrug resistance in the S1-M1-80 colon cancer cell line by inhibiting the ABCG2 transporter. nih.gov This action restored the efficacy of chemotherapeutic drugs, with 5 μM of VKNG-2 increasing the efficacy of mitoxantrone by 70-fold and SN-38 by 112-fold. nih.gov Similarly, bengamide analogues have shown potent antitumor activity against colon cancer cells, causing a significant decrease in cell proliferation and inducing cell cycle alterations. nih.gov

Another derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), exhibited potent antiproliferative activity against a range of solid tumor cells. frontiersin.org It was particularly effective against HepG2 liver cancer cells, with an IC50 value of 1.30 μM, which is over 13 times more potent than the established drug SAHA. frontiersin.org Furthermore, the prodrug Evofosfamide, which contains a benzamide structure, selectively targets hypoxic tumor cells and has been shown to enhance cell killing in MCF-7 and MDA-MB-231 breast cancer cell lines under hypoxic conditions. mdpi.com The increased cytotoxicity under hypoxia is a key feature, sensitizing the cancer cells to apoptosis. mdpi.com

Anticancer Activity of Benzamide Derivatives in Various Cell Lines
Derivative ClassCell Line(s)Observed EffectPotency (IC50/EC50)
EvofosfamideMCF-7 (Breast)Enhanced cell killing under hypoxia1.56 µM mdpi.com
EvofosfamideMDA-MB-231 (Breast)Enhanced cell killing under hypoxia4.37 µM mdpi.com
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)HepG2 (Liver)Inhibition of cell growth1.30 µM frontiersin.org
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)U937 (Leukemia)Inhibition of cell growth0.55 µM frontiersin.org
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)H460 (Lung)Inhibition of cell growth4.73 µM frontiersin.org
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)HELA (Cervical)Inhibition of cell growth1.41 µM frontiersin.org
Bengamide Analogues (Ben I and Ben V)MCF7, T84, SW480 (Colon)Decreased cell proliferation and cell cycle alterationNot specified nih.gov
VKNG-2S1-M1-80 (Colon)Reversed resistance to Mitoxantrone and SN-38Effective at 5 µM nih.gov

Antiparasitic Efficacy (e.g., against Trypanosoma brucei)

A significant area of therapeutic potential for benzamide derivatives is in the treatment of parasitic diseases, particularly Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei. nih.govresearchgate.net A phenotypic screen of a compound library for activity against T. brucei identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for medicinal chemistry efforts. nih.govresearchgate.net

Subsequent optimization led to the development of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. nih.gov One of the most potent compounds from this series, designated as compound 73, demonstrated an in vitro EC50 value of 0.001μM against T. brucei. nih.govresearchgate.net This compound exhibited drug-like properties in various in vitro assays and was shown to be orally bioavailable with good plasma and brain exposure in mice. nih.govresearchgate.net In an acute mouse model of T. brucei infection, this derivative proved effective, highlighting its potential as a lead candidate for the development of new treatments for "Sleeping Sickness". nih.govresearchgate.net

Antiparasitic Activity of Benzamide Derivatives against Trypanosoma brucei
Compound ClassLead CompoundIn Vitro Potency (EC50)Key Finding
N-(2-aminoethyl)-N-benzyloxyphenyl benzamidesCompound 730.001 µM nih.govresearchgate.netHighly potent inhibitor, orally bioavailable, and effective in an in vivo acute model. nih.govresearchgate.net

Anti-inflammatory Response Evaluation

Derivatives of benzamide have been shown to possess significant anti-inflammatory properties. nih.govmdpi.com Studies indicate that their mechanism of action may involve the inhibition of the transcription factor NF-kappaB. nih.gov This inhibition, in turn, suppresses the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha). nih.gov For example, the N-substituted benzamides metoclopramide and 3-chloroprocainamide demonstrated dose-dependent inhibition of lipopolysaccharide-induced TNF-alpha in mice. nih.gov

More recent research on a series of 2-amino-N-phenethylbenzamides confirmed their anti-inflammatory potential through in vitro assays that measured the inhibition of albumin denaturation. mdpi.com Several of these compounds showed superior activity compared to established anti-inflammatory drugs like acetylsalicylic acid and diclofenac sodium. mdpi.com Furthermore, specific derivatives were found to suppress the expression of the pro-inflammatory cytokine IL-1β in smooth muscle cells and neurons. mdpi.com

Neuropharmacological Effects (e.g., MAO-B modulation, antidepressant, analgesic, anti-anxiety)

The neuropharmacological profile of benzamide derivatives is diverse, with compounds demonstrating effects relevant to a range of neurological and psychiatric conditions. nih.gov

MAO-B Modulation: A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been identified as competitive, time-dependent, and reversible inhibitors of monoamine oxidase-B (MAO-B). nih.gov MAO-B inhibitors are used in the treatment of Parkinson's disease to reduce the metabolism of dopamine (B1211576). mdpi.com The development of selective MAO-B inhibitors from benzamide scaffolds is an active area of research for potential antiparkinsonian agents. mdpi.com

Analgesic Effects: Benzamide derivatives have been reported to exhibit significant pain-relieving properties. Certain novel benzamide compounds have shown excellent analgesic effects in animal models of both neuropathic and inflammatory pain, such as the formalin model. google.com This suggests their potential use in managing different types of pain, including nociceptive and chronic pain. google.com

Antidepressant and Neuroleptic Activity: Some benzamide derivatives have been investigated for their potential to treat depression by interacting with neurotransmitter systems. Additionally, specific series of benzamides have been designed and synthesized as potential neuroleptics (antipsychotics). nih.gov One such compound, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2), was found to be exceptionally potent, being 13 times more potent than haloperidol. nih.gov Pharmacological studies confirmed that YM-09151-2 has a potent neuroleptic effect with a weaker cataleptogenic potential compared to older neuroleptics like haloperidol and chlorpromazine, suggesting it may have fewer side effects. nih.gov

Cardiovascular System Modulation (e.g., perfusion pressure, coronary resistance)

The effects of benzamide derivatives on the cardiovascular system have been explored, particularly through analogues designed to interact with adrenergic receptors. A class of (3-Amino-2-hydroxypropoxy)benzamides has been synthesized and evaluated as β-Adrenergic blocking agents. nih.gov These compounds have been shown to affect cardiovascular parameters such as blood pressure and heart rate. nih.gov While direct data on this compound's effect on coronary perfusion pressure and resistance is limited, the modulation of adrenergic systems by related structures indicates a potential for cardiovascular activity within this chemical class. nih.gov

Based on a thorough review of the available scientific literature, there is no specific information regarding the preclinical pharmacokinetic and pharmacodynamic profiles, in vivo efficacy, or preclinical toxicity of the chemical compound “this compound.”

Studies on related benzamide derivatives have been conducted, investigating their potential therapeutic applications and pharmacological properties. For instance, various N-substituted benzamides have been explored for conditions such as diabetes and parasitic diseases, with some analogs showing oral bioavailability and efficacy in animal models. nih.govnih.gov However, these findings are specific to the studied analogs and cannot be extrapolated to "this compound."

The scientific community relies on specific, evidence-based data for each unique chemical entity. Methodologies for assessing metabolic stability in liver microsomes, determining pharmacokinetic parameters, and evaluating safety and efficacy in preclinical models are well-established. researchgate.netnih.govnih.gov Yet, no published studies applying these methods to "this compound" could be identified.

Therefore, the requested article detailing the pharmacological profile of "this compound" as per the provided outline cannot be generated due to the absence of the necessary scientific data.

Advanced Research Applications and Methodologies

Utilization as Chemical Probes for Biological Target Identification

A chemical probe is a small-molecule reagent designed to selectively modulate a protein's function, enabling researchers to investigate its biological role in cellular and animal models nih.gov. The benzamide (B126) scaffold is a key component in the design of such probes. A notable example is the development of radiolabeled benzamide derivatives for in vivo imaging and target identification. For instance, a structurally related compound, 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide, has been synthesized and evaluated as a selective PET imaging probe for targeting melanoma nih.gov. This probe demonstrated high and rapid uptake in melanoma tumor xenografts, allowing for clear visualization and delineation of the tumor via small-animal PET imaging nih.gov.

The successful application of this related molecule underscores the potential of the N-(2-aminoethyl)benzamide core structure in creating highly specific chemical probes. By modifying the core structure and incorporating reporter groups like radioisotopes, researchers can develop tools to identify and validate biological targets, study disease mechanisms, and explore new therapeutic opportunities semanticscholar.org. The primary amine of 3-(2-Aminoethyl)benzamide provides a convenient point of attachment for further chemical modification, facilitating the synthesis of a diverse library of probes for interrogating a wide range of biological systems.

Conjugation for Targeted Delivery Systems (e.g., bone-seeking bisphosphonates)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and reducing systemic toxicity nih.gov. One effective strategy for targeting bone tissue is the conjugation of therapeutic payloads to bisphosphonates (BPs), a class of drugs that bind with high affinity to hydroxyapatite, the mineral component of bone nih.govsfu.canih.gov.

This approach has been successfully used to create BP conjugate prodrugs that deliver a variety of molecules selectively to bone sfu.ca. The design of these conjugates involves three key components: the bisphosphonate for bone targeting, the therapeutic drug payload, and a linker molecule that connects the two nih.gov. The linker is critical for ensuring the stability of the conjugate in circulation and for controlling the release of the active drug at the target site sfu.ca.

The structure of this compound, with its terminal primary amine, makes it a suitable candidate for use as a linker or as part of a larger linker system in such conjugates. The amino group can be readily coupled to other molecules, such as the drug payload or the bisphosphonate moiety, through stable amide bond formation. This allows for the construction of sophisticated delivery systems designed to treat bone-related diseases like osteoporosis and metastatic bone cancer nih.govnih.gov.

Application as Labeling Reagents in Glycomics and Proteomics

In the fields of glycomics and glycoproteomics, the analysis of N-glycans—sugar chains attached to proteins—is crucial for understanding protein function and disease pathology rsc.org. However, native glycans lack a chromophore for UV or fluorescence detection and often exhibit poor ionization efficiency in mass spectrometry (MS) nih.gov. To overcome these challenges, glycans are chemically labeled, or derivatized, prior to analysis nih.govnih.gov.

The most common derivatization strategy involves labeling the reducing end of the glycan via reductive amination nih.gov. This compound (referred to as AEAB in some literature) has been identified as an effective labeling reagent for this purpose. In one study, AEAB was compared with other common labels and was shown to increase the discovery of glycans by 20–30% when used in an on-matrix derivatization method for MALDI-MS analysis nih.gov.

Labeling with an aromatic amine like this compound imparts several analytical advantages:

Enhanced MS Signal: The tag improves the ionization efficiency of the glycan, leading to greater sensitivity in mass spectrometry nih.gov.

Fluorescence Detection: The benzamide group acts as a fluorophore, allowing for sensitive detection in liquid chromatography frontiersin.org.

Improved Chromatographic Separation: The label alters the chemical properties of the glycan, which can lead to better separation on HPLC columns nih.gov.

This derivatization is a critical step in the high-throughput analysis of N-glycan profiles, enabling researchers to quantitatively compare glycosylation patterns between different biological samples frontiersin.org.

Fluorescence labeling is a cornerstone of modern biological imaging, allowing for the visualization of molecules, cellular structures, and dynamic processes in living systems mdpi.comrsc.org. The inherent fluorescence of the aminobenzamide scaffold allows this compound and its derivatives to function as fluorescent tags frontiersin.orgludger.com. When attached to a target molecule, such as an N-glycan, the label enables its detection and quantification using fluorescence-based techniques ludger.com.

Fluorescent labeling strategies are diverse, ranging from the use of small organic probes to genetically encoded tags that bind to synthetic fluorophores mdpi.comnih.govresearchgate.net. The development of fluorescent probes is essential for early disease diagnosis and for monitoring therapeutic efficacy nih.gov. The versatility of the this compound structure, with its reactive amine handle, allows for its incorporation into more complex probes designed for specific biosensing and bioimaging applications. This adaptability makes it a valuable component in the toolkit for developing novel reporters to study complex biological environments researchgate.net.

Development of Analytical Detection and Quantification Methodologies

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of chemical compounds nih.govresearchgate.net. The development of robust HPLC methods is essential for analyzing compounds like this compound and the biomolecules it is used to label.

For the analysis of derivatized N-glycans, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most widely used HPLC method frontiersin.org. In this technique, fluorescently labeled glycans are separated based on their hydrophilicity. A typical HILIC-HPLC system is often coupled with both a fluorescence detector for quantification and a mass spectrometer for structural identification frontiersin.orgludger.comnih.gov. The validation of such analytical methods ensures they are specific, accurate, precise, and robust for their intended purpose researchgate.net.

Below is a table summarizing typical HPLC conditions for the analysis of aminobenzamide-labeled glycans and a related aminoethyl-containing compound.

ParameterMethod 1: HILIC for Labeled N-GlycansMethod 2: Mixed-Mode for Aminoethyl Compound
Analyte N-Glycans labeled with aminobenzamide derivatives (e.g., 2-AB, Procainamide)4-(2-Aminoethyl) benzenesulfonamide
Column HILIC Column (e.g., amide-based stationary phase)Primesep 100 (mixed-mode stationary phase)
Mobile Phase A AcetonitrileWater
Mobile Phase B Aqueous buffer (e.g., Ammonium Formate)Acetonitrile
Buffer Ammonium FormateSulfuric Acid (0.2%)
Flow Rate Typically 0.3 - 0.6 mL/min1.0 mL/min
Detection Fluorescence (FLR) and/or Mass Spectrometry (ESI-MS)UV (220 nm)

These methodologies demonstrate the utility of HPLC for the reliable detection and quantification of benzamide derivatives and the complex biomolecules they are used to analyze in advanced research settings sielc.comresearchgate.net.

Mass Spectrometry (MS and MS/MS) Techniques

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. Electron Ionization (EI) is a common method for the analysis of organic compounds. creative-proteomics.com In a typical EI-MS experiment, the molecule is ionized, which can lead to extensive fragmentation, providing valuable information for structural elucidation. wikipedia.orglibretexts.org

The molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C9H12N2O, approx. 164.21 g/mol ). The fragmentation of this compound is dictated by its functional groups: the benzamide moiety and the aminoethyl side chain.

Key fragmentation pathways for phenethylamines and benzamides include:

Alpha-cleavage (α-cleavage): This involves the cleavage of the C-C bond adjacent to the nitrogen atom in the aminoethyl group. This is a dominant fragmentation mode for aliphatic amines. mdpi.com For this compound, this would result in the formation of a characteristic iminium ion.

Beta-cleavage (β-cleavage): Cleavage of the bond between the alpha and beta carbons relative to the aromatic ring is characteristic of phenethylamine-type structures. mdpi.com

Amide Bond Cleavage: The N-CO bond of the amide can cleave, often resulting in the formation of a stable benzoyl cation (m/z 105). nih.gov

Loss of Ammonia (B1221849) (NH3): Phenethylamine derivatives are known to lose ammonia during electrospray ionization (ESI), which can lead to intense fragment-ion signals. nih.gov

Tandem mass spectrometry (MS/MS) would be employed to further investigate these fragmentation patterns. By selecting the molecular ion as the precursor, collision-induced dissociation would generate a spectrum of product ions, confirming the connectivity of the atoms within the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion StructureProposed Fragmentation PathwayPredicted m/z
[C₉H₁₂N₂O]⁺˙Molecular Ion164
[C₇H₅O]⁺Cleavage of the amide C-N bond105
[C₈H₈NO]⁺Loss of CH₂NH₂ from the side chain134
[CH₄N]⁺α-cleavage at the ethylamine (B1201723) side chain30

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would display distinct signals for the aromatic protons, the ethyl bridge protons, and the protons on the amine and amide groups.

Aromatic Protons: The four protons on the meta-substituted benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Their splitting patterns (e.g., triplet, doublet of doublets) and coupling constants would confirm the 1,3-substitution pattern. For example, data for benzamide shows aromatic protons in the range of 7.4-8.1 ppm. chemicalbook.com

Ethyl Protons (-CH₂-CH₂-): The two methylene groups of the ethyl bridge would appear as two distinct triplets, likely in the δ 2.5-3.5 ppm range, due to coupling with each other.

Amine and Amide Protons (-NH₂): The primary amine and primary amide protons would appear as broad singlets. Their chemical shifts can be variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically deshielded and would appear at the downfield end of the spectrum, typically around δ 168-172 ppm. journals.co.za

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the aromatic region (δ 120-140 ppm). The carbon attached to the carbonyl group (ipso-carbon) and the carbon attached to the ethyl group would have distinct chemical shifts compared to the other four aromatic carbons. rsc.org

Aliphatic Carbons (-CH₂-CH₂-): The two methylene carbons would be found in the aliphatic region of the spectrum, typically between δ 30-50 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign all proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H7.2 - 7.8Multiplets
Amide (-CONH₂)7.0 - 8.0 (broad)Singlet
Ar-CH₂-~2.9Triplet
-CH₂-NH₂~3.1Triplet
Amine (-NH₂)1.5 - 3.0 (broad)Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Amide (C=O)169 - 172
Aromatic C (quaternary)133 - 140
Aromatic C-H125 - 132
Ar-CH₂-~38
-CH₂-NH₂~42

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule.

The FTIR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: Due to the presence of both a primary amine (-NH₂) and a primary amide (-CONH₂), this region will be complex. Primary amines typically show two N-H stretching bands between 3500 and 3300 cm⁻¹ (asymmetric and symmetric stretching). wpmucdn.comorgchemboulder.com Primary amides also show two bands in a similar region (around 3350 and 3180 cm⁻¹). blogspot.com

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group occurs just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl stretch of the primary amide is expected between 1680 and 1630 cm⁻¹. blogspot.com This is a highly characteristic peak for amides.

N-H Bending (Amide II band): The N-H bending vibration of the primary amide appears around 1640-1550 cm⁻¹. wpmucdn.com The primary amine also has an N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The C-N stretching of the aromatic amine portion appears between 1335-1250 cm⁻¹, while the aliphatic C-N stretch is weaker and found between 1250–1020 cm⁻¹. orgchemboulder.com

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring.

Table 4: Predicted FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchPrimary Amine & Amide3100 - 3500Medium-Strong, Multiple Bands
Aromatic C-H StretchBenzene Ring3000 - 3100Medium
Aliphatic C-H StretchEthyl Group2850 - 2960Medium
C=O Stretch (Amide I)Primary Amide1630 - 1680Strong
N-H Bend (Amide II)Primary Amide1550 - 1640Medium-Strong
N-H BendPrimary Amine1580 - 1650Medium
Aromatic C=C StretchBenzene Ring1450 - 1600Medium, Multiple Bands

Spectroscopic Assays for Interaction Studies

Spectroscopic assays are vital for investigating how this compound interacts with biological targets like proteins or nucleic acids. These methods can quantify binding affinity, kinetics, and specificity in real-time.

Fluorometric Assays: Fluorometric assays utilize changes in fluorescence to measure binding events or enzymatic activity. The primary amine group in this compound can be exploited for labeling with fluorogenic reagents. Reagents like fluorescamine are non-fluorescent until they react with a primary amine, yielding a highly fluorescent product. thermofisher.comresearchgate.net This allows for the sensitive detection and quantification of the compound. profoldin.com In an interaction study, changes in the fluorescence of an intrinsically fluorescent target protein upon binding of this compound, or changes in the fluorescence of a labeled version of the compound upon binding to a target, can be monitored to determine binding parameters.

Surface Plasmon Resonance (SPR): Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. nih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. rsc.org The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). mdpi.com

This technique provides a wealth of information:

Binding Specificity: Determines if the compound binds to the target.

Binding Affinity (KD): Quantifies the strength of the interaction.

Kinetics: Measures the association (kon) and dissociation (koff) rate constants of the binding event.

The low molecular weight of this compound can make detection challenging due to the small change in mass upon binding. nsf.gov Therefore, high-density immobilization of the target protein or the use of highly sensitive SPR instruments is often required for accurate analysis of small molecule interactions. sygnaturediscovery.com

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Indications

Research into analogues of the core benzamide (B126) structure has opened up several potential therapeutic applications beyond their initial scope. These explorations highlight the chemical versatility of the benzamide moiety and its ability to interact with a diverse range of biological targets.

Metabolic Disorders: A significant area of investigation is in the treatment of diabetes. Analogues such as N-(2-(Benzylamino)-2-oxoethyl)benzamide have been identified as potent protective agents for pancreatic β-cells against endoplasmic reticulum (ER) stress. nih.gov ER stress-induced β-cell death is a key factor in the development of diabetes, and compounds that can mitigate this process represent a promising therapeutic strategy. nih.gov

Neurodegenerative Diseases: Certain halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and characterized as competitive and reversible inhibitors of monoamine oxidase-B (MAO-B). nih.gov The inhibition of MAO-B is a validated approach in the management of neurodegenerative conditions, suggesting a potential role for these benzamide derivatives in this area.

Infectious Diseases: Phenotypic screening has identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for developing potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). researchgate.net Further optimization of this scaffold could lead to new treatments for this neglected tropical disease.

Other Potential Applications: The structural framework of benzamide has also been incorporated into molecules designed as inhibitors of acetylcholinesterase and carbonic anhydrase. nih.gov Additionally, other complex benzamide derivatives have demonstrated fungicidal and larvicidal activities, indicating a broad potential utility in agriculture and public health. nih.gov

Design of Next-Generation Analogues with Improved Profiles and Reduced Off-Target Effects

A central focus of ongoing research is the rational design of new analogues to enhance desired therapeutic properties while minimizing unwanted side effects. This involves modifying the core structure to improve potency, selectivity, and pharmacokinetic characteristics such as solubility and bioavailability.

One successful example involves the development of pancreatic β-cell protective agents. Starting from a 1,2,3-triazole derivative that suffered from low potency and poor water solubility, researchers designed a new scaffold of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues. This effort led to the identification of compounds with significantly improved potency and aqueous solubility, critical properties for further drug development. nih.gov

Table 1: Improvement of Pancreatic β-Cell Protective Agents
CompoundScaffold TypePotency (EC50)Key Improvement
Lead Compound1,2,3-Triazole-4-carboxamide~6 μMBaseline
WO5mN-(2-(Benzylamino)-2-oxoethyl)benzamide0.1 ± 0.01 μM~60-fold increase in potency and improved aqueous solubility

In the field of infectious diseases, a medicinal chemistry program starting from N-(2-aminoethyl)-N-phenyl benzamides led to the synthesis of 82 analogues to find potent anti-trypanosomal agents. researchgate.net This systematic approach resulted in the discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides with exceptional in vitro potency and promising in vivo characteristics. researchgate.net

Table 2: Optimization of Anti-Trypanosomal Benzamides
Compound ClassOptimized AnalogueIn Vitro Potency (EC50 vs. T. brucei)Observed In Vivo Properties
N-(2-aminoethyl)-N-benzyloxyphenyl benzamidesCompound 730.001 μMOrally bioavailable with good plasma and brain exposure in mice

Furthermore, the synthesis of various halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has allowed researchers to establish structure-activity relationships, rationalizing the compounds' relative potencies as MAO-B inhibitors based on steric and hydrophobic effects. nih.gov This knowledge is crucial for designing future analogues with even greater potency and selectivity.

Integration with Advanced Drug Delivery Systems and Nanotechnology

The therapeutic potential of novel benzamide analogues can be further enhanced by leveraging advanced drug delivery systems and nanotechnology. These technologies aim to overcome common pharmaceutical challenges such as poor solubility, low bioavailability, and non-specific distribution. researchgate.net

Nanoparticle-based systems, including polymeric nanoparticles, liposomes, and nanogels, offer a versatile platform for drug delivery. nih.govnih.gov For benzamide derivatives with limited aqueous solubility, encapsulation within nanoparticles can significantly improve their dissolution rate and bioavailability. researchgate.netnih.gov This approach allows for more consistent and effective delivery of the therapeutic agent to the body.

Moreover, nanotechnology enables targeted drug delivery. By functionalizing the surface of nanoparticles with specific ligands, these drug carriers can be directed to particular cells or tissues, such as cancer cells or inflamed tissues. scilit.com This targeting capability could be invaluable for cytotoxic benzamide analogues, concentrating their therapeutic effect at the site of disease while minimizing exposure to healthy tissues and thereby reducing potential side effects. nih.gov These systems can also be designed for controlled or sustained release, maintaining therapeutic drug concentrations over an extended period and improving patient compliance. google.com.pg

Development of Companion Diagnostics and Biomarkers

The advancement of personalized medicine relies on the parallel development of therapeutics and companion diagnostics (CDx). amegroups.cn A companion diagnostic is an assay that provides information essential for the safe and effective use of a corresponding drug. fda.govnih.gov For future targeted therapies based on benzamide analogues, CDx will be critical for identifying patient populations most likely to respond to treatment.

Should a benzamide analogue be developed as a specific enzyme inhibitor for use in oncology, a CDx could be designed to detect the expression level, mutation status, or activity of the target enzyme in a patient's tumor tissue. nih.gov For example, if an analogue targets MAO-B for a neurological disorder, a diagnostic tool, potentially an imaging agent, could assess the levels of this enzyme in the brain to guide treatment decisions. dundee.ac.uk

Furthermore, the development of specific biomarkers is essential. This could include fluorescent probes that can track the concentration of relevant molecules, such as hydrogen sulfide, whose dysregulation is implicated in various diseases. acs.org Such tools would not only aid in understanding the drug's mechanism of action but could also serve as pharmacodynamic biomarkers to monitor treatment response in real-time.

Addressing Identified Research Gaps in Specific Biological Activities and Mechanisms

Despite promising findings, several research gaps need to be addressed to fully realize the therapeutic potential of 3-(2-Aminoethyl)benzamide derivatives. A primary challenge is the elucidation of the precise molecular mechanisms and specific protein targets responsible for their observed biological effects.

Mechanism of Action: While some analogues are known to protect β-cells from ER stress, the exact intracellular targets within the unfolded protein response (UPR) pathway remain to be fully characterized. nih.gov Similarly, identifying the specific molecular target of the highly potent anti-trypanosomal compounds is a critical next step for their development. researchgate.net

Selectivity Profiling: For enzyme inhibitors, such as the MAO-B inhibitors, a comprehensive understanding of their selectivity is needed. nih.gov Research must clarify their activity against related enzymes (e.g., MAO-A) to predict and mitigate potential off-target effects.

Defining Cytotoxicity: For analogues with anticancer potential, research needs to move beyond findings of general cytotoxicity to identify specific cancer types or cell lines that are particularly sensitive. nih.gov Understanding the molecular basis for this selectivity is a significant research gap.

Pharmacokinetics and Metabolism: There is a general lack of comprehensive pharmacokinetic and metabolic data for many of the newly synthesized analogues. This information is vital for translating promising in vitro results into effective in vivo therapies.

Baseline Data: Finally, there is limited research on the parent compound, this compound, itself. Characterizing its own biological activity and pharmacokinetic profile could provide an invaluable baseline for evaluating the improvements achieved through analogue design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(2-Aminoethyl)benzamide derivatives with high yield and purity?

  • Methodological Answer : The synthesis typically involves sequential alkylation and acylation steps. For example, alkylation of p-nitrophenol with chlorobenzyl bromide followed by reduction (e.g., using NaBH4) yields intermediates. Subsequent acylation with benzoyl chlorides (e.g., 2-trifluoromethyl-4-fluorobenzoyl chloride) and purification via HPLC as HCl salts achieves high purity (75–90% yields). Key reagents include N-Boc-2-aminoacetaldehyde for amine protection and HCl for salt formation to stabilize the product .

Q. How should researchers characterize the structural integrity of this compound compounds post-synthesis?

  • Methodological Answer : Use 1H NMR (300 MHz, d6-DMSO) to confirm substituent positions and purity. For instance, aromatic protons appear at δ 7.45–7.30 ppm, and amine protons resonate as broad singlets (δ 8.19 ppm). ESI-MS (e.g., m/z 435.4 [M+H]+) validates molecular weight. Cross-referencing with synthetic intermediates (e.g., Boc-protected precursors) ensures structural fidelity .

Q. What spectroscopic databases or tools are recommended for verifying novel this compound analogs?

  • Methodological Answer : PubChem provides computed spectral data (InChI, SMILES) and NMR/ESI-MS predictions. Researchers should compare experimental data with PubChem entries (e.g., InChI=1S/C9H11NO2.ClH...) and use software like ACD/Labs Percepta for physicochemical property validation .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for benzamide-based inhibitors across studies?

  • Methodological Answer : Discrepancies may arise from off-target effects (e.g., 3-aminobenzamide’s inhibition of poly(ADP-ribose) synthetase vs. unintended impacts on glucose metabolism). Mitigation strategies include:

  • Dose-response curves to identify non-toxic, effective concentrations.
  • Orthogonal assays (e.g., enzymatic vs. cellular assays) to confirm target-specific activity.
  • Structural analogs (e.g., chlorine or trifluoromethyl substitutions) to isolate structure-activity relationships (SAR) .

Q. What strategies enhance the selectivity of this compound derivatives against specific biological targets?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) to improve binding affinity. For example, 2,4-dichloro substitution in N-(2-aminoethyl)-2,4-dichloro-N-phenylbenzamide enhances Trypanosoma brucei inhibition (IC50 < 1 µM). Computational docking (e.g., using AutoDock Vina) can predict interactions with target enzymes, guiding rational design .

Q. How do researchers differentiate between direct and indirect effects of this compound in cellular assays?

  • Methodological Answer :

  • Knockout/knockdown models : Compare activity in wild-type vs. target gene-deficient cell lines.
  • Metabolic profiling : Use LC-MS to monitor downstream metabolites (e.g., glucose utilization) to rule out off-target metabolic effects.
  • Time-resolved assays : Track early vs. late-phase effects to distinguish primary targets from secondary pathways .

Q. What protocols are recommended for evaluating the antimicrobial potential of this compound derivatives?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill assays : Assess bactericidal kinetics at 2× MIC.
  • Mechanistic studies : Probe membrane disruption (via SYTOX Green uptake) or enzyme inhibition (e.g., β-lactamase) .

Data Contradiction Analysis

Q. How can researchers resolve conflicting reports on the metabolic stability of this compound analogs?

  • Methodological Answer :

  • In vitro microsomal assays : Compare hepatic clearance rates across species (e.g., human vs. murine liver microsomes).
  • Isotope labeling : Use 14C-labeled compounds to track metabolite formation via HPLC-radiodetection.
  • CYP450 inhibition studies : Identify metabolic enzymes involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Structural and Functional Insights

Q. How does the introduction of a trifluoromethyl group influence the pharmacokinetics of this compound derivatives?

  • Methodological Answer : The -CF3 group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. For instance, 3-(trifluoromethyl) substitution in N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-benzamide increases plasma half-life (t1/2 > 6 hours in rodents). Assess via ADME studies (e.g., plasma protein binding, logP measurements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.